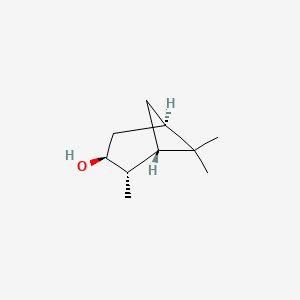
4-氯-2-氟硝基苯
描述
4-Chloro-2-fluoronitrobenzene is an organic compound with the molecular formula C6H3ClFNO2. It is a derivative of nitrobenzene, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
科学研究应用
4-Chloro-2-fluoronitrobenzene is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Investigating the effects of nitroaromatic compounds on biological systems.
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoronitrobenzene can be synthesized through several methods. One common method involves the diazotization of 5-chloro-2-nitroaniline, followed by reaction with an aqueous solution of phosphofluoric acid to produce the corresponding diazonium salt, which is then thermally decomposed to yield 4-chloro-2-fluoro-1-nitrobenzene . Another method involves the halogen replacement reaction, where 2,4-dichloronitrobenzene reacts with potassium fluoride in the presence of a quaternary ammonium salt at elevated temperatures .
Industrial Production Methods
Industrial production of 4-chloro-2-fluoro-1-nitrobenzene typically involves the halogen replacement method due to its efficiency and scalability. The reaction is carried out in a solvent such as tetramethylene sulfone, and the product is purified through distillation or recrystallization to achieve high purity .
化学反应分析
Types of Reactions
4-Chloro-2-fluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group makes the aromatic ring more susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as phenoxide.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and phenoxide are used under basic conditions.
Reduction: Hydrogen gas with a metal catalyst like palladium or iron-based catalysts.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl ethers.
Reduction: Formation of 4-chloro-2-fluoroaniline.
Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives.
作用机制
The mechanism of action of 4-chloro-2-fluoro-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more reactive towards nucleophiles. The chlorine and fluorine atoms also influence the reactivity and orientation of substitution reactions on the benzene ring .
相似化合物的比较
Similar Compounds
3-Chloro-4-fluoronitrobenzene: Similar structure but different substitution pattern.
2-Chloro-1-fluoro-4-nitrobenzene: Another isomer with different reactivity.
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Contains a methoxy group instead of a hydrogen atom.
Uniqueness
4-Chloro-2-fluoronitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in targeted chemical syntheses and industrial applications .
属性
IUPAC Name |
4-chloro-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPUGKKWNMITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220260 | |
| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-37-8 | |
| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-chloro-2-fluoronitrobenzene considered a useful compound in organic synthesis?
A: 4-Chloro-2-fluoronitrobenzene serves as a valuable building block for synthesizing more complex molecules. The presence of the nitro group, chlorine, and fluorine atoms allows for diverse chemical transformations. [, ] Specifically, it's a key precursor to intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, utilized in the production of pesticides, including the herbicide Fluthiacet-methyl. []
Q2: What are the advantages of the new synthesis approach for 4-chloro-2-fluoronitrobenzene described in the research?
A: The new approach utilizes a more readily available starting material, 3-chloroaniline, and proceeds through a sequence involving acetylation, nitration, deprotection, and a Schiemann reaction. [] This method offers an alternative to the more expensive and potentially challenging synthesis using 4-chloro-2-fluoronitrobenzene directly. [] Additionally, another study highlights the use of bis(4-amino-2-chlorophenyl) disulfide as a starting material, achieving a yield of 65-75% for the synthesis of a key intermediate, bis(2-chloro-4-fluorophenyl) disulfide. [] This approach demonstrates a different route with the potential for improved cost-effectiveness and efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)




![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/new.no-structure.jpg)



